molecular formula C20H22N4OS2 B2612577 Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl- CAS No. 29635-94-7

Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-

Cat. No. B2612577
CAS RN: 29635-94-7
M. Wt: 398.54
InChI Key: BUPYRERCBPFRFM-KRWDZBQOSA-N
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Description

Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The term “thioureas” is used for the class of compounds with the general formula (R1R2N)(R3R4N)C═S . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thioureas can be prepared by treating the corresponding cyanamide with hydrogen sulfide or similar sulfide sources . Organic ammonium salts react with potassium thiocyanate as the source of the thiocarbonyl (C=S) . Alternatively, N,N′-disubstituted thioureas can be prepared by coupling two amines with thiophosgene .


Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea . Thiourea catalysts act as hydrogen bond donor catalysts and activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.4 g/cm³. It has a molar mass of 76.12 g/mol, a melting point of 176 – 178 °C, and is soluble in water (142 g/L at 25 °C) .

Safety And Hazards

Exposure to thiourea causes adverse health effects and poisoning. It is absorbed into the body by inhalation of its aerosol and by ingestion. Repeated or prolonged contact of thiourea is known to cause skin sensitization and diverse health effects on the thyroid .

Future Directions

Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . The future directions of thiourea research could involve exploring more of its applications in these areas.

properties

IUPAC Name

1-[4-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]butyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c25-18-17(23-20(27)24(18)16-11-5-2-6-12-16)13-7-8-14-21-19(26)22-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,23,27)(H2,21,22,26)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPYRERCBPFRFM-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NCCCC[C@H]2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-

CAS RN

29635-94-7
Record name 29635-94-7
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